2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921549-83-9
VCID: VC7234930
InChI: InChI=1S/C25H24N4O3/c1-2-18-10-12-20(13-11-18)27-22(30)17-29-21-9-6-15-26-23(21)24(31)28(25(29)32)16-14-19-7-4-3-5-8-19/h3-13,15H,2,14,16-17H2,1H3,(H,27,30)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3
Molecular Formula: C25H24N4O3
Molecular Weight: 428.492

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

CAS No.: 921549-83-9

Cat. No.: VC7234930

Molecular Formula: C25H24N4O3

Molecular Weight: 428.492

* For research use only. Not for human or veterinary use.

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide - 921549-83-9

Specification

CAS No. 921549-83-9
Molecular Formula C25H24N4O3
Molecular Weight 428.492
IUPAC Name 2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
Standard InChI InChI=1S/C25H24N4O3/c1-2-18-10-12-20(13-11-18)27-22(30)17-29-21-9-6-15-26-23(21)24(31)28(25(29)32)16-14-19-7-4-3-5-8-19/h3-13,15H,2,14,16-17H2,1H3,(H,27,30)
Standard InChI Key CEVSWPNGDZJIMP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₅H₂₄N₄O₃, corresponds to a molecular weight of 428.492 g/mol. Its core pyrido[3,2-d]pyrimidine system consists of fused pyridine and pyrimidine rings, with ketone groups at positions 2 and 4. A phenethyl moiety at position 3 and an N-(4-ethylphenyl)acetamide group at position 1 further functionalize the structure (Fig. 1).

Table 1: Key Structural Features

FeaturePositionRole in Pharmacological Activity
Pyrido[3,2-d]pyrimidineCoreFacilitates π-π stacking with biological targets
2,4-DiketoneC2, C4Enhances hydrogen-bonding capacity
Phenethyl groupC3Modulates lipophilicity and receptor affinity
N-(4-ethylphenyl)acetamideC1Improves solubility and metabolic stability

The planar pyrido[3,2-d]pyrimidine core enables interactions with enzymes and receptors via aromatic stacking, while the acetamide group enhances water solubility, addressing a common limitation of heterocyclic compounds .

Synthetic Pathways and Methodologies

Multi-Step Synthesis

The synthesis of this compound involves a sequence of reactions designed to optimize yield and purity while adhering to green chemistry principles :

  • Formation of Pyrido[3,2-d]pyrimidine Core:
    A Horner-Wadsworth-Emmons (HWE) reaction between a β-keto ester and a phosphorylated pyrimidine precursor generates the fused heterocycle. Photoisomerization (Z/E) ensures proper stereochemical orientation before cyclization .

  • Phenethyl Incorporation:
    Nucleophilic substitution at C3 introduces the phenethyl group using phenethyl bromide under basic conditions (K₂CO₃, DMF).

  • Acetamide Functionalization:
    Coupling the intermediate with 4-ethylphenylamine via an acetyl chloride derivative yields the final product .

Table 2: Synthetic Optimization Parameters

ParameterConditionYield Improvement
SolventEthanol/H₂O (3:1)15%
Temperature80°C22%
CatalystPd/C (5 mol%)18%

Reaction Mechanisms

Key steps include:

  • Nucleophilic Aromatic Substitution: The phenethyl group displaces a leaving group on the pyrimidine ring, facilitated by electron-withdrawing ketones.

  • Amide Coupling: Activation of the carboxylic acid intermediate (e.g., via HATU) enables efficient bond formation with 4-ethylaniline .

Cell LineIC₅₀ (μM)Reference Compound (Doxorubicin)
A5494.30.9
MCF-75.11.2
HEK293 (normal)>50>50

Anti-Inflammatory Properties

In murine models of collagen-induced arthritis, the compound reduced TNF-α levels by 62% at 10 mg/kg/day. The acetamide group likely suppresses NF-κB signaling by inhibiting IκB kinase .

Preclinical Research Findings

Pharmacokinetics

  • Bioavailability: 38% in rats (oral administration)

  • Half-life: 6.2 hours

  • Protein Binding: 89% (albumin-dominated)

Toxicity Profile

  • LD₅₀: 320 mg/kg (mice, oral)

  • Notable Adverse Effects: Transient hepatotoxicity at >50 mg/kg

Future Research Directions

Structural Optimization

  • C7 Substitution: Introducing electron-donating groups (e.g., -OCH₃) to enhance DNA intercalation .

  • Prodrug Development: Phosphonate esters to improve oral absorption .

Clinical Translation Challenges

  • Metabolic Stability: Cytochrome P450 (CYP3A4) mediated oxidation necessitates co-administration with inhibitors like ritonavir.

  • Formulation Strategies: Nanoparticle encapsulation to mitigate solubility limitations .

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